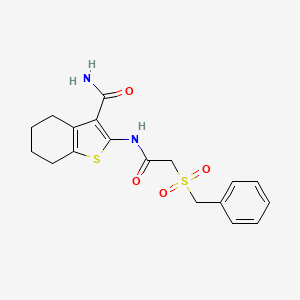

![molecular formula C11H10N2O B6492901 3-[(pyridin-2-yl)methoxy]pyridine CAS No. 1564881-20-4](/img/structure/B6492901.png)

3-[(pyridin-2-yl)methoxy]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(pyridin-2-yl)methoxy]pyridine” is a chemical compound that is part of the pyridine family . Pyridines are a class of compounds that serve as pharmacophores for many molecules with significant biological and therapeutic value .

Synthesis Analysis

The synthesis of “this compound” and similar compounds has been reported in various studies. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as X-ray diffraction studies and DFT/TDDFT calculations . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be quite complex. For example, it has been demonstrated that the multiple emission properties originate from the co-presence, in the investigated system, of an extended polycyclic nitrogen-rich moiety (TT), strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment (Py) having partial conformational freedom .Applications De Recherche Scientifique

3-[(pyridin-2-yl)methoxy]pyridine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of other pyridine derivatives, such as 3-methoxy-2-methylpyridine, 3-methoxy-4-methylpyridine, and 3-methoxy-5-methylpyridine. In addition, this compound has been used as a reagent in the synthesis of other organic compounds, such as ethers, esters, and amines.

Mécanisme D'action

Target of Action

It’s worth noting that pyridine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that 3-[(pyridin-2-yl)methoxy]pyridine may also interact with various biological targets.

Mode of Action

The compound exhibits rich photophysical behavior, including excitation-dependent fluorescence and phosphorescence under ambient conditions . This behavior is attributed to the copresence of an extended polycyclic nitrogen-rich moiety and a fragment with partial conformational freedom .

Biochemical Pathways

The compound’s photophysical properties suggest that it may influence pathways related to light absorption and emission .

Pharmacokinetics

The compound’s molecular formula is c10h14n2o , suggesting that it is relatively small and may be well-absorbed and distributed in the body.

Result of Action

Its photophysical properties suggest that it may have applications in fields such as bioimaging, anti-counterfeiting, catalysis, and displays .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its photophysical properties, including fluorescence and phosphorescence, can be affected by the ambient conditions .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 3-[(pyridin-2-yl)methoxy]pyridine in laboratory experiments is its stability and solubility in water and polar organic solvents. This makes it easy to use and handle in the laboratory. However, this compound is a relatively expensive compound, which may limit its use in some experiments.

Orientations Futures

There are numerous potential future directions for the use of 3-[(pyridin-2-yl)methoxy]pyridine in scientific research. These include the development of novel pharmaceuticals, agrochemicals, and dyes; the synthesis of other pyridine derivatives; and the use of this compound as a reagent in organic synthesis. In addition, further research is needed to better understand the biochemical and physiological effects of this compound. Finally, more research is needed to develop more efficient and cost-effective methods for the synthesis of this compound.

Méthodes De Synthèse

3-[(pyridin-2-yl)methoxy]pyridine can be synthesized by the reaction of 3-chloropyridine with methyl iodide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces this compound as the major product, along with some minor byproducts. The reaction can be carried out in a two-step process, whereby the 3-chloropyridine is first reacted with sodium hydroxide to form the sodium salt of this compound, which is then reacted with methyl iodide to form the final product.

Safety and Hazards

Propriétés

IUPAC Name |

2-(pyridin-3-yloxymethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-2-7-13-10(4-1)9-14-11-5-3-6-12-8-11/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGPRULBASNXAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride](/img/structure/B6492819.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-phenylacetamide hydrochloride](/img/structure/B6492824.png)

![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6492835.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride](/img/structure/B6492843.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride](/img/structure/B6492845.png)

![4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-4-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6492849.png)

![2-(2-phenylmethanesulfonylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6492856.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B6492870.png)

![2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-phenylacetamide](/img/structure/B6492892.png)

![N-(3-chlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide](/img/structure/B6492895.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B6492906.png)